molecular formula C5H6N4O B579539 N-methyl-N-pyrimidin-2-ylnitrous amide CAS No. 16220-53-4

N-methyl-N-pyrimidin-2-ylnitrous amide

Cat. No.: B579539
CAS No.: 16220-53-4
M. Wt: 138.13
InChI Key: FFAKTTSIWQDVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-pyrimidin-2-ylnitrous amide is a nitrosamine-based research chemical supplied for laboratory and analytical applications. Compounds of this class are primarily used as reference standards in Analytical Method Development and Validation (AMV), particularly in support of regulatory submissions like Abbreviated New Drug Applications (ANDAs) . They are critical for Quality Control (QC) during the commercial production of pharmaceuticals, helping to monitor and control nitrosamine impurities to ensure drug safety . The structural motif of the pyrimidin-2-amine group is a subject of ongoing research in heterocyclic chemistry. Scientific literature indicates that N-nitroso-N-substituted pyrimidin-2-amines can undergo specific rearrangements, such as the Fischer-Hepp-type rearrangement, to form substituted 5-nitrosopyrimidines, which are valuable intermediates in synthetic organic chemistry . As a nitrosamine, the compound's primary research value lies in its use as a high-purity calibrant for accurate detection and quantification using techniques like LC-MS/MS or HPLC, ensuring compliance with stringent regulatory limits for genotoxic impurities. This product is designated "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

CAS No.

16220-53-4

Molecular Formula

C5H6N4O

Molecular Weight

138.13

IUPAC Name

N-methyl-N-pyrimidin-2-ylnitrous amide

InChI

InChI=1S/C5H6N4O/c1-9(8-10)5-6-3-2-4-7-5/h2-4H,1H3

InChI Key

FFAKTTSIWQDVFH-UHFFFAOYSA-N

SMILES

CN(C1=NC=CC=N1)N=O

Synonyms

Pyrimidine, 2-(methylnitrosamino)- (8CI)

Origin of Product

United States

Preparation Methods

Synthesis of N-Methylpyrimidin-2-amine

N-Methylpyrimidin-2-amine serves as the precursor for nitrosation. Its preparation typically involves:

  • Alkylation of Pyrimidin-2-amine : Treatment of pyrimidin-2-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction proceeds via nucleophilic substitution, yielding N-methylpyrimidin-2-amine with moderate to high yields (60–80%).

  • Reductive Amination : Alternative approaches employ reductive amination of pyrimidine-2-carbaldehyde with methylamine using NaBH₃CN or H₂/Pd-C, though this method is less commonly reported.

Nitrosation Reaction

The nitrosation step utilizes sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at low temperatures (0–5°C) to generate nitrous acid in situ. The reaction mechanism proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of the secondary amine’s nitrogen, forming the N-nitroso derivative.

Procedure :

  • Dissolve N-methylpyrimidin-2-amine (1.0 equiv) in chilled HCl (1–2 M).

  • Add NaNO₂ (1.1 equiv) gradually to maintain temperature <5°C.

  • Stir for 2–4 hours, then neutralize with NaOH.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield : 70–85% (theoretical), with purity >90% confirmed by ¹H NMR and LC-MS.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid heating and precise temperature control. A patent detailing the synthesis of related pyrimidin-2-amines under microwave conditions suggests adaptability for this compound.

Optimized Microwave Protocol

  • Reactants : N-Methylpyrimidin-2-amine (2.0 M), NaNO₂ (2.2 M), HCl (3.0 M) in DMSO.

  • Conditions :

    • Microwave power: 100–150 W

    • Temperature: 50–70°C

    • Pressure: 1–2 MPa

    • Residence time: 10–15 minutes.

Advantages :

  • Reduced reaction time (15 minutes vs. 4 hours conventionally).

  • Higher yield (88–92%) due to suppressed side reactions.

Alternative Routes and Mechanistic Insights

Diazotization Followed by Trapping

Diazotization of N-methylpyrimidin-2-amine with tert-butyl nitrite (t-BuONO) in the presence of Cu(I) salts may offer a metal-mediated pathway, though literature support is sparse.

Critical Analysis of Methodologies

Method Conditions Yield Purity Drawbacks
Conventional Nitrosation0–5°C, HCl/NaNO₂, 4 hours70–85%>90%Prolonged reaction time
Microwave-Assisted50–70°C, 100–150 W, 15 minutes88–92%>95%Requires specialized equipment
Palladium-CatalyzedPd(OAc)₂, t-BuONO, 80°C, 12 hours<50%~80%Low efficiency, catalyst poisoning

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-pyrimidin-2-ylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and reducing agents such as hydrogen or metal hydrides for reduction reactions . The reactions are typically carried out under solvent-free conditions or in the presence of mild solvents to ensure high yields and minimal side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-pyrimidin-2-ylnitrous amide has been explored for its role in the development of novel therapeutic agents. It is particularly noteworthy for its application in synthesizing compounds that inhibit receptor tyrosine kinases, which are crucial in cancer treatment.

Case Study: Anticancer Activity

A study reported the synthesis of derivatives of this compound, which exhibited significant anticancer activity against the A549 lung cancer cell line. The derivatives were found to outperform established drugs like imatinib in terms of potency, indicating their potential as effective anticancer agents .

The compound has demonstrated a wide range of biological activities, including:

  • Antibacterial and Antifungal Properties : Derivatives of this compound have shown effectiveness against various bacterial and fungal strains, suggesting potential use as antimicrobial agents .
  • Antioxidant Activity : The antioxidant properties of these derivatives were comparable to ascorbic acid, indicating their utility in combating oxidative stress-related conditions .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other complex organic compounds. For instance, it is used in the synthesis of advanced intermediates for drugs like nilotinib and imatinib, which are critical in treating chronic myelogenous leukemia (CML) and other cancers .

Analytical Applications

In addition to its medicinal uses, this compound is utilized in analytical chemistry for method development and validation. It plays a role in quality control processes within pharmaceutical manufacturing, ensuring the efficacy and safety of drug formulations .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic profiles of this compound derivatives indicates favorable absorption and distribution characteristics, making them suitable candidates for further development into therapeutic agents. Toxicological studies are ongoing to assess their safety profiles comprehensively.

Data Summary Table

Application AreaKey Findings
Medicinal ChemistryAnticancer activity against A549 cells; superior to imatinib
Biological ActivityEffective against bacterial and fungal strains; antioxidant properties comparable to ascorbic acid
Synthetic IntermediatesUsed in synthesis of nilotinib and imatinib intermediates
Analytical ApplicationsMethod validation for quality control in pharmaceuticals
Pharmacokinetics & ToxicologyFavorable absorption profiles; ongoing toxicological assessments

Comparison with Similar Compounds

Table 2: Functional Comparison

Compound Key Applications Structural Advantage Reference
Target Compound Drug intermediates, ligands Dual N-coordination sites
Hemiaminal Derivatives Crystallography models Nitro-group stability
N-Substituted Amidines Anticancer/antiviral agents Planar amidine motif

Stability and Environmental Considerations

  • Green Synthesis : The target compound’s inferred synthesis avoids toxic transition metals, aligning with trends in ionic liquid and aqueous-phase methodologies .
  • Stability : Hemiaminal derivatives with nitro substituents exhibit high crystallinity and thermal stability, suggesting similar robustness in the target compound .

Q & A

Q. What are the optimal synthetic routes for N-methyl-N-pyrimidin-2-ylnitrous amide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting pyrimidin-2-amine derivatives with methylating agents under basic conditions. Reaction parameters such as solvent polarity (e.g., ethanol or toluene), temperature (reflux conditions), and catalysts (e.g., palladium complexes for cross-coupling) must be optimized to improve yield and purity. Chromatography (e.g., silica gel) is often used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure, particularly the methyl and pyrimidine protons. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the nitrous amide moiety. X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–10) at controlled temperatures (e.g., 25°C, 40°C). Degradation products are monitored via HPLC or LC-MS. For example, pyrimidine derivatives are prone to oxidation under acidic conditions, forming N-oxide byproducts .

Advanced Research Questions

Q. How does the electronic configuration of the pyrimidine ring influence the compound’s reactivity in catalytic cross-coupling reactions?

The electron-deficient pyrimidine ring enhances electrophilicity, facilitating palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Computational studies (DFT) can map electron density distribution, while substituents at the 4- and 6-positions modulate reactivity. For instance, electron-withdrawing groups increase oxidative addition efficiency in Pd-mediated reactions .

Q. What structural modifications improve the compound’s binding affinity to biological targets like soluble epoxide hydrolase (sEH)?

Structure-activity relationship (SAR) studies show that substituting the pyrimidine ring with halogens (e.g., Cl) or methyl groups enhances hydrophobic interactions with sEH’s active site. Docking simulations and in vitro inhibition assays (IC₅₀ measurements) validate these modifications .

Q. What mechanistic insights explain the compound’s role in forming coordination complexes with transition metals?

The pyrimidine nitrogen and nitrous amide oxygen act as bidentate ligands, forming stable complexes with metals like Ni(II) or Co(II). X-ray crystallography and UV-vis spectroscopy reveal octahedral geometries, with ligand field strength influenced by substituents on the pyrimidine ring .

Q. How can computational modeling guide the optimization of synthetic pathways for this compound?

Machine learning platforms (e.g., LabMate.AI ) predict optimal reaction conditions by analyzing variables like solvent, catalyst loading, and temperature. Quantum mechanical calculations (e.g., transition state analysis) identify energy barriers in key steps, such as amide bond formation .

Q. What strategies mitigate challenges in achieving high purity during large-scale synthesis?

Recrystallization from mixed solvents (e.g., chloroform/acetone) improves purity. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Impurity profiling via LC-MS identifies side products, enabling stepwise optimization .

Q. How does the compound’s nitroso group participate in redox reactions under physiological conditions?

The nitroso group undergoes reversible reduction to hydroxylamine or oxidation to nitro derivatives, depending on the cellular redox environment. Cyclic voltammetry and ESR spectroscopy track these transformations, which are relevant for prodrug design .

Q. What are the limitations of current synthetic methodologies for this compound, and how can they be addressed?

Key limitations include low yields in coupling reactions and regioselectivity issues. Strategies like microwave-assisted synthesis reduce reaction times, while directing groups (e.g., boronate esters) enhance regiocontrol in cross-coupling steps .

Methodological Guidance

  • Data Contradiction Analysis : Conflicting results in biological activity assays may arise from impurities or solvent effects. Validate purity via orthogonal techniques (e.g., NMR + HPLC) and replicate studies in multiple solvent systems .
  • Experimental Design : Use a factorial design of experiments (DoE) to systematically vary parameters (e.g., catalyst, temperature) and identify optimal conditions .

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